molecular formula C13H15F3N4 B11780599 2-Methyl-1-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine

2-Methyl-1-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine

Cat. No.: B11780599
M. Wt: 284.28 g/mol
InChI Key: YYXFOBZBYVGRED-UHFFFAOYSA-N
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Description

2-Methyl-1-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine: is a synthetic compound with a complex structure that includes a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the trifluoromethylphenyl group. The final step involves the addition of the 2-methylpropan-1-amine moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the triazole ring or the phenyl ring, depending on the reagents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound may be used to study the effects of trifluoromethyl groups on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical processes.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors or enzymes, potentially leading to biological effects. The triazole ring may also play a role in stabilizing the compound’s interaction with its targets, facilitating its activity.

Comparison with Similar Compounds

  • 2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine
  • 2-Methyl-1-(3-(trifluoromethyl)phenyl)propan-1-amine

Comparison: Compared to similar compounds, 2-Methyl-1-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine is unique due to the presence of the triazole ring. This additional ring structure can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from its analogs.

Properties

Molecular Formula

C13H15F3N4

Molecular Weight

284.28 g/mol

IUPAC Name

2-methyl-1-[3-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]propan-1-amine

InChI

InChI=1S/C13H15F3N4/c1-7(2)10(17)12-18-11(19-20-12)8-3-5-9(6-4-8)13(14,15)16/h3-7,10H,17H2,1-2H3,(H,18,19,20)

InChI Key

YYXFOBZBYVGRED-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NC(=NN1)C2=CC=C(C=C2)C(F)(F)F)N

Origin of Product

United States

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